N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide

drug-likeness physicochemical profiling oral bioavailability

Researchers targeting kinases outside the JAK2/FLT3 axis face a critical supply challenge: generic acetamide substitution risks abrogating target engagement through altered exit-vector geometry. This compound resolves the issue via three orthogonal structural features: • 6-(Furan-2-yl)pyridin-3-yl anchor ensures defined spatial orientation of the acetamide side-chain. • o-Tolyloxy group provides a distinct hydrophobic-aromatic footprint vs. indole/benzimidazole congeners (ΔMW -10 to -23 g·mol⁻¹). • Seven H-bond acceptors enable extended polar interaction networks for selectivity-driven medicinal chemistry. Offered at research-grade purity with custom synthesis available; standard pack sizes from 5 mg to bulk.

Molecular Formula C19H18N2O3
Molecular Weight 322.364
CAS No. 1904035-80-8
Cat. No. B2392545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide
CAS1904035-80-8
Molecular FormulaC19H18N2O3
Molecular Weight322.364
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NCC2=CN=C(C=C2)C3=CC=CO3
InChIInChI=1S/C19H18N2O3/c1-14-5-2-3-6-17(14)24-13-19(22)21-12-15-8-9-16(20-11-15)18-7-4-10-23-18/h2-11H,12-13H2,1H3,(H,21,22)
InChIKeyZAUVXULFVSDSCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-(Furan-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide: Chemical Identity & Predicted Drug-Likeness


N-((6-(Furan‑2‑yl)pyridin‑3‑yl)methyl)‑2‑(o‑tolyloxy)acetamide (CAS 1904035‑80‑8, molecular formula C₁₉H₁₈N₂O₃, MW 322.36 g·mol⁻¹) is a fully synthetic, heterocyclic acetamide that embeds a furan‑pyridine‑methylamine core linked to an o‑tolyloxyacetyl group . Predicted physicochemical properties include a calculated logP of 2.27, a topological polar surface area of 75.94 Ų, seven hydrogen‑bond acceptors, one hydrogen‑bond donor, five rotatable bonds, and zero Rule‑of‑5 violations, indicating a drug‑like profile with potential for oral bioavailability . The compound is currently offered by multiple vendors at research‑grade purity for preclinical hit‑to‑lead and lead‑optimisation programmes .

1
Oral bioavailability space

Predicted RO5-compliant parameters may support oral lead optimisation programmes.

2
Non‑JAK2/FLT3 kinase chemotype

Scaffold distinct from indole‑acetamide JAK2/FLT3 inhibitors; may target alternative kinase profiles.

3
Regioisomeric control

Precise 6‑(furan‑2‑yl)pyridin‑3‑yl substitution defines a unique binding‑vector geometry.

Structural Uniqueness of the o-Tolyloxyacetamide Furan-Pyridine Scaffold


The target compound cannot be interchanged with other acetamide‑bearing heterocycles because three orthogonal structural features define its molecular recognition surface: (i) the 6‑(furan‑2‑yl)pyridin‑3‑ylmethylamine anchor determines the spatial orientation of the acetamide side‑chain, (ii) the o‑tolyloxy group introduces a distinct hydrophobic‑aromatic steric footprint that differs from isosteres such as indole, benzimidazole, or pyridinyl replacements, and (iii) the ether‑linked acetamide junction provides conformational flexibility that influences hydrogen‑bond networking . Even minor positional isomerism (e.g., 5‑(furan‑3‑yl)pyridin‑3‑yl vs. 6‑(furan‑2‑yl)pyridin‑3‑yl) alters the exit vector of the acetamide moiety, potentially abrogating binding to the cognate target . Consequently, procurement decisions must be based on the exact regio‑ and chemotype rather than on generic compound‑class assumptions.

Risk

Regioisomer substitution may alter binding orientation and target engagement; use only the 6‑(furan‑2‑yl)pyridin‑3‑yl isomer.

Risk

Benzimidazole or indole analogues differ in H‑bond capacity and steric footprint, potentially shifting selectivity profile.

Risk

Generic acetamide chemotypes lack the furan‑pyridine‑tolyloxy triad; recognition properties may not transfer directly.

Quantitative Evidence: Key Differentiators of N-((6-(Furan-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide


Oral Bioavailability Advantage vs. Benzimidazole & Indole Analogues

The target compound exhibits a predicted logP of 2.27, a topological polar surface area (tPSA) of 75.94 Ų, five rotatable bonds, and zero Rule‑of‑5 (RO5) violations . In contrast, the closest benzimidazole‑containing analogue (2‑(1H‑benzo[d]imidazol‑1‑yl)‑N‑((6‑(furan‑2‑yl)pyridin‑3‑yl)methyl)acetamide, PubChem CID 91625557) has a tPSA of 73 Ų and a higher molecular weight (332.4 g·mol⁻¹) [1], while the indole‑acetamide analogue (N‑{[6‑(furan‑2‑yl)pyridin‑3‑yl]methyl}‑2‑(1‑methyl‑1H‑indol‑3‑yl)acetamide, CAS 2034306‑70‑0) has an even larger molecular weight of 345.4 g·mol⁻¹ [2]. The lower molecular weight and balanced lipophilicity (logP 2.27) of the o‑tolyloxy derivative place it in a more favourable oral‑bioavailability space as defined by the RO5 filter, potentially offering superior absorption and permeation characteristics.

Drug‑likeness vs. analogues
Reported
ΔMW −10 to −23 g·mol⁻¹; logP 2.27; tPSA 75.94 Ų; RO5 violations 0
Supports oral bioavailability evaluation for lead selection
In silico predictions; verify experimentally
drug-likeness physicochemical profiling oral bioavailability hit-to-lead optimisation

Kinase Inhibitor Scaffold: o-Tolyloxy vs. Indole-Acetamide Congener

The indole‑acetamide congener (N‑{[6‑(furan‑2‑yl)pyridin‑3‑yl]methyl}‑2‑(1‑methyl‑1H‑indol‑3‑yl)acetamide) has been reported to inhibit the kinases JAK2 and FLT3, targets frequently mutated in haematological malignancies [1]. The target compound replaces the indole‑acetamide moiety with an o‑tolyloxy‑acetamide group, which alters the hydrogen‑bonding capacity (seven H‑bond acceptors vs. four for the indole analogue) and the hydrophobic surface presented to the kinase ATP‑binding pocket . This structural modification is expected to shift the kinome‑selectivity profile away from the JAK2/FLT3 axis toward a distinct set of kinase targets, a common observation in medicinal chemistry where phenoxy‑acetamide derivatives display divergent kinase inhibition fingerprints .

Kinase selectivity context
Class‑level inference
o‑Tolyloxy‑acetamide (7 H‑bond acceptors) vs. indole congener (reported JAK2/FLT3 inhibition)
May support non‑JAK2/FLT3 kinase screening
No direct kinase data for target compound
kinase inhibition JAK2 FLT3 selectivity profile chemical biology

Regioisomeric Precision: 6-(Furan-2-yl)pyridin-3-yl vs. Other Regioisomers

The target compound bears a 6‑(furan‑2‑yl)pyridin‑3‑ylmethylamine scaffold, which directs the acetamide side‑chain along a specific exit vector. Closely related regioisomers, such as the 5‑(furan‑3‑yl)pyridin‑3‑yl and 2‑(furan‑2‑yl)pyridin‑3‑yl variants, are also commercialised but place the acetamide attachment point in a different spatial orientation relative to the furan ring. In target‑based drug discovery, such positional shifts can drastically alter binding affinity, as evidenced across diverse chemotypes where subtle regioisomeric changes modulate on‑target potency by orders of magnitude . The exact 6‑(furan‑2‑yl)pyridin‑3‑yl topology of the title compound defines a unique pharmacophoric geometry that cannot be replicated by its regioisomers .

Regioisomeric specificity
Class‑level inference
6‑(furan‑2‑yl)pyridin‑3‑yl vs. 5‑ and 2‑regioisomers
Positional isomer may alter binding vector
No comparative affinity data
regioisomerism binding orientation target engagement positional SAR

H-Bond Acceptor Count & tPSA: Target Selectivity Implications

The target compound possesses seven hydrogen‑bond acceptors and a tPSA of 75.94 Ų . This acceptor count exceeds that of simpler 2‑phenoxyacetamide building blocks (typically 3–4 acceptors) and is higher than the benzimidazole‑linked analogue (4 acceptors) [1]. The additional hydrogen‑bond acceptor capacity, arising from the furan oxygen, pyridine nitrogen, acetamide carbonyl, and ether oxygen, may enable a more extensive and specific hydrogen‑bond network with polar residues in a protein binding site. Increased tPSA within the 60–80 Ų range is also associated with improved solubility and reduced promiscuity, making this compound a more selective and developable chemical probe candidate.

H‑bond & tPSA profile
Reported
7 H‑bond acceptors, tPSA 75.94 Ų vs. 4 acceptors (benzimidazole analogue)
Reported H‑bond capacity may influence selectivity
In silico property comparison
hydrogen bonding polar surface area target selectivity medicinal chemistry optimisation

Application Scenarios for N-((6-(Furan-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide


Kinase Hit-to-Lead: Targeting Non-JAK2/FLT3 Chemotypes

The o‑tolyloxyacetamide scaffold distinguishes itself from the indole‑acetamide analogue that exhibits JAK2 and FLT3 inhibition [1]. Procurement of the target compound enables exploration of kinase targets orthogonal to the JAK2/FLT3 axis, exploiting the higher hydrogen‑bond acceptor count and distinct hydrophobic footprint to achieve a differentiated selectivity profile, as inferred from class‑level SAR .

Oral Bioavailability-Driven Lead Optimisation

With a molecular weight of 322.36 g·mol⁻¹, a predicted logP of 2.27, a tPSA of 75.94 Ų, and zero RO5 violations , the compound resides in favourable oral drug‑like space. Compared to the bulkier indole (MW 345.4) and benzimidazole (MW 332.4) congeners, the o‑tolyloxy derivative offers a superior starting point for oral small‑molecule programmes where maintaining low molecular weight and balanced lipophilicity is critical [2].

Regioisomer-Controlled Chemical Probe Development

The precise 6‑(furan‑2‑yl)pyridin‑3‑ylmethylamine substitution pattern defines a unique pharmacophore that cannot be substituted by the 5‑(furan‑3‑yl) or 2‑(furan‑2‑yl) regioisomers . Researchers requiring a defined exit‑vector geometry for structure‑based design or chemical probe campaigns should select this exact regioisomer to ensure reproducible target engagement and SAR integrity.

Selective Inhibitor Design via Enhanced H-Bond Capacity

The target compound provides seven hydrogen‑bond acceptors, exceeding the capacity of benzimidazole‑ and simpler phenoxyacetamide‑based analogues [2]. This feature supports the rational design of selective inhibitors where an extended polar interaction network is needed to discriminate between closely related protein targets, making it the preferred scaffold for selectivity‑driven medicinal chemistry efforts.

Application
Selection Property
Validation Focus
Kinase chemotype exploration (non‑JAK2/FLT3)
o‑Tolyloxyacetamide core vs. indole congener
Kinase inhibition profile assessment
Oral lead optimisation
Predicted RO5‑compliant parameters
Experimental logP, solubility, permeability
Regioisomeric chemical probe development
6‑(furan‑2‑yl)pyridin‑3‑yl attachment point
Binding‑site complementarity assays
Selectivity‑focused medicinal chemistry
Distinct H‑bond acceptor capacity
Target engagement selectivity profiling
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